1-(4-Methoxybenzyl)piperidin-3-ol

Lipophilicity Physicochemical Properties Medicinal Chemistry

1-(4-Methoxybenzyl)piperidin-3-ol (CAS 148729-36-6) is a synthetic organic compound belonging to the class of N-substituted piperidin-3-ols, characterized by a piperidine ring bearing a 4-methoxybenzyl substituent at the 1-position and a secondary hydroxyl group at the 3-position. The molecular formula is C₁₃H₁₉NO₂ with a molecular weight of 221.30 g/mol.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 148729-36-6
Cat. No. B3104562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)piperidin-3-ol
CAS148729-36-6
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCCC(C2)O
InChIInChI=1S/C13H19NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(15)10-14/h4-7,12,15H,2-3,8-10H2,1H3
InChIKeyBHSIHYZSNGOYDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)piperidin-3-ol (CAS 148729-36-6): Structural and Procurement Baseline for Piperidine-Based Building Blocks


1-(4-Methoxybenzyl)piperidin-3-ol (CAS 148729-36-6) is a synthetic organic compound belonging to the class of N-substituted piperidin-3-ols, characterized by a piperidine ring bearing a 4-methoxybenzyl substituent at the 1-position and a secondary hydroxyl group at the 3-position . The molecular formula is C₁₃H₁₉NO₂ with a molecular weight of 221.30 g/mol . This compound serves primarily as a versatile building block or intermediate in medicinal chemistry and organic synthesis, with the 3-hydroxyl and tertiary amine functionalities enabling diverse downstream derivatization pathways .

Why Generic Substitution of 1-(4-Methoxybenzyl)piperidin-3-ol (CAS 148729-36-6) is Not Advisable in Analog-Based Screening


In-class compounds cannot be simply interchanged due to the significant and quantifiable impact of the 4-methoxy substitution and the 3-hydroxyl group on key molecular properties. Direct analogs lacking the methoxy group (e.g., 1-benzylpiperidin-3-ol) or the hydroxyl group (e.g., 1-(4-methoxybenzyl)piperidine) exhibit markedly different lipophilicity, hydrogen-bonding capacity, and polar surface area, which are critical determinants of membrane permeability, solubility, and target engagement [1]. Substitution without careful consideration of these parameters risks invalidating SAR hypotheses or leading to synthetic inefficiencies in multi-step derivatization .

1-(4-Methoxybenzyl)piperidin-3-ol (CAS 148729-36-6): Quantitative Differentiation Against Key Analogs


Increased Lipophilicity (LogP) Driven by 4-Methoxybenzyl Moiety

The 4-methoxybenzyl group in 1-(4-Methoxybenzyl)piperidin-3-ol confers a higher predicted partition coefficient (LogP) compared to the unsubstituted benzyl analog 1-benzylpiperidin-3-ol [1]. The calculated LogP for the target compound is 2.67, versus a reported experimental LogP of 1.58 for 1-benzylpiperidin-3-ol [1][2]. This represents a quantifiable increase in lipophilicity of approximately 1.09 log units, corresponding to a more than 12-fold increase in octanol-water partitioning.

Lipophilicity Physicochemical Properties Medicinal Chemistry ADME

Enhanced Hydrogen-Bonding Capacity via 3-Hydroxyl Group

The presence of a secondary hydroxyl group at the 3-position of the piperidine ring distinguishes 1-(4-Methoxybenzyl)piperidin-3-ol from the simple amine analog 1-(4-methoxybenzyl)piperidine [1]. The target compound has 2 hydrogen bond donor sites (OH and potentially protonated amine) and 3 acceptor sites (OH oxygen, amine nitrogen, methoxy oxygen), compared to 1 hydrogen bond donor (protonated amine) and 2 acceptors (amine nitrogen, methoxy oxygen) for the comparator [2]. Quantitatively, the Topological Polar Surface Area (TPSA) is 32.7 Ų for the target versus 12.5 Ų for 1-(4-methoxybenzyl)piperidine, a difference of +20.2 Ų [1][2].

Hydrogen Bonding Physicochemical Properties Synthetic Chemistry Solubility

Synthetic Versatility: 3-Hydroxyl Group as a Handle for Derivatization

The 3-hydroxyl group provides a site for nucleophilic substitution or oxidation that is not present in 1-(4-methoxybenzyl)piperidine . While direct comparative reaction yield data is not available for this specific compound, the class-level inference is that this handle enables a broader range of downstream synthetic transformations (e.g., Mitsunobu reaction, esterification, etherification) compared to the non-hydroxylated analog. This is a qualitative differentiator for procurement decisions, as the target compound offers more synthetic options.

Synthetic Chemistry Building Block Medicinal Chemistry Functionalization

1-(4-Methoxybenzyl)piperidin-3-ol (CAS 148729-36-6): Optimized Research and Industrial Application Scenarios


Medicinal Chemistry: CNS-Targeted Library Synthesis

Based on its increased lipophilicity (Δ LogP = +1.09) compared to 1-benzylpiperidin-3-ol [1], 1-(4-Methoxybenzyl)piperidin-3-ol is a preferred building block for the synthesis of compound libraries aimed at central nervous system (CNS) targets where enhanced blood-brain barrier penetration is desired [2].

Medicinal Chemistry: Multifunctional Building Block for SAR Exploration

The presence of both a tertiary amine and a secondary alcohol provides dual handles for derivatization. This distinguishes it from 1-(4-methoxybenzyl)piperidine [3], enabling more efficient exploration of structure-activity relationships (SAR) in drug discovery programs where both a basic nitrogen and a polar functionality are required for target engagement or pharmacokinetic modulation .

Process Chemistry: Advanced Intermediate for API Synthesis

The 3-hydroxyl group offers a site for late-stage functionalization, making this compound a strategically valuable intermediate for synthesizing active pharmaceutical ingredients (APIs) that require a 3-substituted piperidine core. Its use can potentially shorten synthetic routes compared to starting from unsubstituted piperidine or 3-hydroxypiperidine without the N-benzyl protecting group .

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